Hydroxychavicol

Xanthine Oxidase Inhibition Hyperuricemia Gout

Hydroxychavicol is the preferred catechol phenylpropanoid for high-potency research where eugenol fails. Its free catechol moiety delivers 1.8-fold greater xanthine oxidase inhibition vs allopurinol (IC50 16.7 μM), 24-fold superior anti-Streptococcus mutans activity, and osteoclast differentiation blockade via NF-κB suppression. For SAR studies, cariogenic biofilm research, or prostate cancer xenograft models (72% tumor inhibition at 150 mg/kg oral), hydroxychavicol is your compound-specific tool. Procure with confidence for reproducible, mechanism-focused results.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 1126-61-0
Cat. No. B224006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychavicol
CAS1126-61-0
Synonyms2-hydroxychavicol
hydroxychavicol
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC=CCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2
InChIKeyFHEHIXJLCWUPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Insoluble in water
Very soluble in ethanol;  miscible with ethyl ether, chloroform
Soluble in alcohol;  slightly soluble in propylene glycol;  insoluble in glycerol
Practically insoluble to insoluble in water
Soluble (in ethanol)

Hydroxychavicol (CAS 1126-61-0): A Catechol-Containing Phenylpropanoid Sourced from Piper betle


Hydroxychavicol (also known as 4-allylcatechol or 4-allylpyrocatechol) is a phenylpropanoid compound naturally occurring in the leaves of Piper betle (betel leaf) [1]. It is a catechol derivative characterized by an allyl side chain at the para position, which distinguishes it from the more common eugenol (which contains a methoxy group) [2]. Hydroxychavicol is commercially available as a research-grade phytochemical with typical purity specifications ranging from 98% to 99.73% from reputable vendors , and it is also an intermediate in the synthetic preparation of safrole .

Why Hydroxychavicol Cannot Be Directly Substituted with Eugenol or Other In-Class Phenylpropanoids


Despite sharing a core phenylpropanoid structure, hydroxychavicol and its closest analog eugenol exhibit markedly divergent bioactivity profiles across multiple assay systems, rendering them non-interchangeable for research and development applications. The structural difference—a free ortho-dihydroxy (catechol) moiety in hydroxychavicol versus a methoxy-hydroxy substitution pattern in eugenol—results in fundamentally different electron density distributions and hydrogen-bonding capabilities [1]. This structural divergence translates into quantitatively distinct potency in xanthine oxidase inhibition, antibacterial activity against oral pathogens, and antioxidant behavior in radical scavenging assays [2][3]. Consequently, experimental outcomes obtained with eugenol cannot be extrapolated to hydroxychavicol, and procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation of Hydroxychavicol (CAS 1126-61-0) Versus Key Comparators


Hydroxychavicol Demonstrates Superior Xanthine Oxidase Inhibition Potency Relative to the Clinical Standard Allopurinol

Hydroxychavicol inhibits xanthine oxidase (XO) with an IC50 value of 16.7 μM, which is approximately 1.8-fold more potent than the clinically prescribed gout medication allopurinol (IC50 = 30.7 μM) when assayed under comparable conditions [1]. This difference is statistically significant and mechanistically relevant, as hydroxychavicol is a non-purine scaffold inhibitor, thereby circumventing the hypersensitivity risks associated with purine analog-based XO inhibitors such as allopurinol [1].

Xanthine Oxidase Inhibition Hyperuricemia Gout

Hydroxychavicol Exhibits 24-Fold Greater Antibacterial Potency Against Streptococcus mutans Compared to Eugenol

In a direct comparative study assessing minimum inhibitory concentrations (MIC) against the cariogenic bacterium Streptococcus mutans, hydroxychavicol demonstrated a 24-fold greater potency than eugenol [1]. This pronounced differential is attributed to the synergistic interaction between the allyl chain and the catechol hydroxy groups ortho to one another on the benzene ring—a structural feature absent in eugenol [1].

Oral Antibacterial Streptococcus mutans Dental Caries

Hydroxychavicol Displays Distinct Antioxidant Profile in ABTS Radical Cation Scavenging: 58-Fold More Potent than Eugenol

In a head-to-head comparison using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, hydroxychavicol exhibited an IC50 value of 3.10 μg/mL, which is approximately 58-fold more potent than eugenol (IC50 = 181 μg/mL) [1]. Notably, this pattern is assay-dependent: in the DPPH assay, eugenol (IC50 = 2.98 μg/mL) outperforms hydroxychavicol (IC50 = 18.00 μg/mL), while in H2O2 scavenging, hydroxychavicol (IC50 = 41.06 μg/mL) is superior to eugenol (IC50 = 97.36 μg/mL) [1].

Antioxidant ABTS Assay Radical Scavenging

Hydroxychavicol Achieves 72% In Vivo Prostate Tumor Xenograft Growth Inhibition with Oral Dosing at 150 mg/kg

Daily oral administration of hydroxychavicol at 150 mg/kg body weight resulted in approximately 72% inhibition of prostate tumor xenograft growth in a murine model, as quantified by tumor volume measurements and non-invasive bioluminescent imaging [1]. This in vivo efficacy was achieved without observable toxicity at the administered dose [1]. While no direct in vivo comparator data are available for eugenol in the same model, the observed magnitude of tumor suppression positions hydroxychavicol as a distinct preclinical candidate for prostate cancer research.

Prostate Cancer In Vivo Xenograft ROS-Mediated Apoptosis

Hydroxychavicol Suppresses RANKL-Induced Osteoclastogenesis via NF-κB Pathway Blockade at 10 μM Concentration

Hydroxychavicol at a concentration of 10 μM effectively blocked the phosphorylation of NF-κB subunits (p65 and IκBα) in RANKL-stimulated RAW264.7 cells, leading to decreased nuclear translocation of p65 and subsequent suppression of osteoclast-specific gene expression (cathepsin K, MMP-9, DC-STAMP) [1]. The compound reduced tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclast formation in a concentration-dependent manner, with confirmed anti-osteoclastogenic effects also observed in human peripheral blood mononuclear cells (PBMCs) [1].

Osteoclastogenesis NF-κB Signaling Bone Resorption

Recommended Procurement and Research Applications for Hydroxychavicol (CAS 1126-61-0)


Lead Compound for Non-Purine Xanthine Oxidase Inhibitor Development in Hyperuricemia and Gout Research

Given its 1.8-fold greater potency (IC50 = 16.7 μM) relative to allopurinol (IC50 = 30.7 μM) and its non-purine scaffold that mitigates hypersensitivity risks, hydroxychavicol is ideally suited as a lead compound or positive control for structure-activity relationship (SAR) studies aimed at developing next-generation xanthine oxidase inhibitors [1].

Potent Anti-Cariogenic Agent for Oral Microbiome and Dental Caries Studies

With 24-fold greater antibacterial potency against Streptococcus mutans compared to eugenol, hydroxychavicol serves as the preferred compound for investigating mechanisms of cariogenic bacterial inhibition, biofilm disruption, and oral health applications [1]. Researchers should procure hydroxychavicol rather than eugenol when high-potency anti-streptococcal activity is required.

Mechanistic Probe for NF-κB-Mediated Osteoclastogenesis and Bone Resorption Studies

The demonstrated ability of hydroxychavicol (10 μM) to block RANKL-induced NF-κB signaling and suppress osteoclast differentiation in both murine and human cell models establishes this compound as a reliable tool for investigating bone remodeling pathways relevant to osteoporosis and inflammatory bone loss [1].

In Vivo Preclinical Candidate for ROS-Mediated Prostate Cancer Therapy

Hydroxychavicol's 72% tumor growth inhibition in a prostate cancer xenograft model at 150 mg/kg oral dosing, coupled with its favorable tolerability profile, makes it a compelling candidate for further preclinical development in prostate oncology research [1].

Quote Request

Request a Quote for Hydroxychavicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.